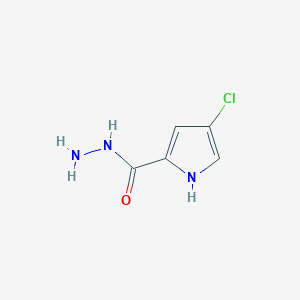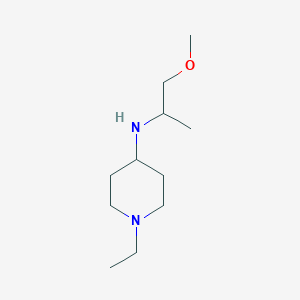![molecular formula C16H19N5O4 B2881923 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid CAS No. 866009-65-6](/img/structure/B2881923.png)
3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid, also known as N-[6-(isopropylanilino)-5-nitro-4-pyrimidinyl]-beta-alanine, is a chemical compound with the CAS Number: 866009-65-6 . The molecular weight of this compound is 345.36 .
Molecular Structure Analysis
The molecule contains a total of 44 atoms, including 19 Hydrogen atoms, 16 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . The chemical formula can be written as C16H19N5O4 .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
- Research on pyrimidinol derivatives, similar to the compound , has shown that these compounds can undergo photochemical reactions. For instance, 4,6-dimethyl-2-pyrimidinol under π,π*-Excitation forms different products based on the solvent used, indicating potential applications in photochemistry (Pfoertner, 1975).
Coordination Chemistry
- Studies have shown that N-pyrimidine amino acids, closely related to the compound of interest, can act as ligands in coordination chemistry. For instance, they have been used to study solution behavior and to form complex structures with metals like zinc and cadmium (López-Garzón et al., 2000).
Organic Synthesis
- Pyrimidines, including derivatives of the compound , are key in various organic synthesis reactions. For instance, studies have explored the cyanoacetylation of 6-aminopyrimidines, demonstrating their versatility in synthesizing different organic compounds (Quiroga et al., 2008).
Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic compounds using derivatives of pyrimidine is a significant area of research. These compounds have applications in pharmaceuticals and materials science. For instance, tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, have been synthesized from amino acids condensed with pyrimidine derivatives (Bailey et al., 1992).
Fluorescence Applications
- Certain pyrimidine-amino acid derivatives, like 3-(Naphthalen-1-ylamino)propanoic acid, have been investigated for their potential as fluorescent derivatizing reagents, which can be useful in biological assays (Frade et al., 2007).
Antimicrobial Properties
- Some pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Structural and Crystallographic Studies
- The crystal structures of pyrimidine derivatives have been extensively studied, providing insights into their molecular dimensions and potential applications in materials science and drug design (Rodríguez et al., 2007).
Expanding Genetic Alphabet
- Research has also focused on using pyrimidine derivatives to expand the genetic alphabet, which can have significant implications in genetics and biotechnology (Hutter & Benner, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[[5-nitro-6-(N-propan-2-ylanilino)pyrimidin-4-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-11(2)20(12-6-4-3-5-7-12)16-14(21(24)25)15(18-10-19-16)17-9-8-13(22)23/h3-7,10-11H,8-9H2,1-2H3,(H,22,23)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIRWAECHHIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)
![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)


![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)
![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)